molecular formula C12H12BrN3O B3590668 N-(4-bromophenyl)-1-ethyl-1H-pyrazole-5-carboxamide

N-(4-bromophenyl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B3590668
M. Wt: 294.15 g/mol
InChI Key: ZGFOJEQSQPJFME-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a synthetic pyrazole-carboxamide derivative intended for research use in biochemistry and drug discovery. While specific biological data for this compound is not available, its core structure is of significant interest in medicinal chemistry. Pyrazole-5-carboxamide hybrids are frequently investigated for their potential biological activities, with studies showing that analogous structures can exhibit promising effects in areas such as anticancer research . The presence of both a bromophenyl moiety and a carboxamide group in the molecular scaffold is a common feature in compounds designed to interact with biological targets, as halogens like bromine can influence a molecule's binding affinity and metabolic stability . Potential Research Applications & Value: Researchers exploring structure-activity relationships (SAR) may find this compound valuable. The 4-bromophenyl substituent is a key feature, as research on similar pyrazole compounds indicates that halogen atoms on the aromatic ring can be critical for enhancing potency, particularly in inhibiting specific signalling pathways like Wnt/β-catenin, which is relevant in colorectal cancer research . Furthermore, the 1-ethyl group on the pyrazole ring can be studied for its effect on the molecule's lipophilicity and overall pharmacokinetic properties. Handling & Compliance: This product is strictly for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the compound with appropriate personal protective equipment (PPE) and in accordance with their institution's safety protocols.

Properties

IUPAC Name

N-(4-bromophenyl)-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O/c1-2-16-11(7-8-14-16)12(17)15-10-5-3-9(13)4-6-10/h3-8H,2H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFOJEQSQPJFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves the reaction of 4-bromoaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrazole ringThe reaction conditions often include the use of catalysts such as palladium and bases like potassium carbonate to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1-ethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Palladium Catalysts: For substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazole derivatives, while hydrolysis can produce carboxylic acids and amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has highlighted the potential of pyrazole derivatives, including N-(4-bromophenyl)-1-ethyl-1H-pyrazole-5-carboxamide, as promising anticancer agents. Studies indicate that compounds with a 1H-pyrazole scaffold can inhibit the growth of various cancer cell types, such as lung, brain, colorectal, and breast cancers. For example, derivatives have shown significant antiproliferative effects on MDA-MB-231 breast cancer cells with IC50 values as low as 0.08 µM . The mechanism often involves the inhibition of critical targets like topoisomerase II and EGFR, making these compounds valuable for further drug development.

Cannabinoid Receptor Modulation
Another notable application is in the modulation of cannabinoid receptors. For instance, SR147778, a related compound, exhibits high affinity for CB1 receptors while showing minimal interaction with CB2 receptors. This selectivity suggests potential therapeutic applications in treating conditions like obesity and pain management . This compound's ability to antagonize the effects of cannabinoid agonists positions it as a candidate for further pharmacological exploration.

Biological Studies

Biochemical Probes
this compound can serve as a biochemical probe to study various biological processes. Its structure allows it to act as a ligand in assays that explore enzyme activities or receptor interactions . Such applications are crucial for understanding disease mechanisms and developing targeted therapies.

Antimicrobial Properties
The compound has also been evaluated for antimicrobial activities. Pyrazole derivatives are known for their broad-spectrum effects against bacteria and fungi, which can be crucial in developing new antibiotics or antifungal treatments .

Materials Science

Nonlinear Optical (NLO) Materials
In materials science, this compound has potential applications as a nonlinear optical material. Research indicates that certain pyrazole derivatives exhibit significant nonlinear optical properties, making them suitable for use in photonic devices . The unique electronic properties imparted by the bromine substituent enhance their applicability in this field.

Summary of Key Findings

Application Area Key Findings
Medicinal ChemistryAnticancer activity against multiple cell lines; selective CB1 receptor antagonism
Biological StudiesUseful as biochemical probes; demonstrated antimicrobial properties
Materials SciencePotential use in nonlinear optical applications

Case Studies

  • Anticancer Efficacy Study : A study published in ACS Omega demonstrated that pyrazole derivatives could inhibit cancer cell proliferation through targeted action on specific enzymes involved in cell cycle regulation .
  • Cannabinoid Receptor Study : Research highlighted SR147778's role as a selective antagonist for CB1 receptors, showcasing its potential utility in managing obesity and pain without affecting CB2 receptor pathways .
  • Nonlinear Optical Properties Investigation : A study focusing on pyrazole derivatives revealed significant NLO properties suitable for photonic applications, indicating a promising avenue for future research .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Derivatives

The bromophenyl moiety in the target compound can be compared to other halogenated analogs. For example:

  • N-(4-bromophenyl)maleimide (25) and its fluoro-, chloro-, and iodo-substituted counterparts (19, 22, 28) showed similar inhibitory potency against monoacylglycerol lipase (MGL), with IC50 values ranging from 4.34 to 7.24 μM. This suggests that halogen size (Br vs. F/Cl/I) has minimal impact on activity in this context .
  • N-(4-bromophenyl)quinoline-2-carboxamide (5c) and N-(4-bromophenyl)naphthalene-2-carboxamide (6) were synthesized via microwave-assisted amidation, achieving yields of 75–85% under optimized conditions (solvent: chlorobenzene, catalyst: KF/Al2O3). This highlights the efficiency of bromophenyl carboxamides in microwave-driven reactions .
Pyrazole Ring Modifications

Substituents on the pyrazole ring significantly influence physicochemical and biological properties:

  • N-(4-bromo-2-methylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide () introduces a chloro and methyl group, which may enhance lipophilicity and alter binding interactions compared to the target compound’s ethyl substituent.
  • N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide (4k) () demonstrates how bulky substituents (e.g., tert-butyl, sulfonamide) can improve thermal stability or target specificity.

Table 2: Pyrazole Carboxamide Structural Variants

Compound Key Substituents Potential Impact
Target Compound 1-ethyl, 4-bromophenyl Balanced lipophilicity, moderate steric bulk
N-(4-bromo-2-methylphenyl)-4-chloro... 4-chloro, 2-methylphenyl Increased lipophilicity, steric hindrance
Compound 4k 5-bromothiophene, sulfonamide Enhanced electronic effects, solubility
Functional Group Variations
  • N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide () incorporates fused pyrimidine and pyrazole rings, suggesting enhanced π-π stacking interactions for biological targeting.

Biological Activity

N-(4-bromophenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a notable compound within the pyrazole family, recognized for its diverse biological activities. This article delves into its biological properties, focusing on its potential as an antimicrobial and anticancer agent, supported by various research findings and data.

Chemical Structure and Properties

This compound features a bromophenyl group attached to a pyrazole ring, with an ethyl group and a carboxamide substituent. This structure is significant as it influences the compound's biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit considerable antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains:

  • Bacterial Strains Tested : Bacillus subtilis, E. coli, Proteus vulgaris.
  • Inhibition Concentration : Effective against bacterial strains at concentrations as low as 6.25 µg/mL, comparable to standard antibiotics like rifampicin .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro and in vivo studies:

  • Cell Lines Tested : The compound exhibited antiproliferative effects against several cancer cell lines, including:
    • Liver Cancer (HepG2) : IC50 values indicating significant cytotoxicity.
    • Breast Cancer (MDA-MB-231) : Demonstrated inhibition of cell proliferation .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Reference
HepG27.06
MDA-MB-231Not specified

The mechanism of action for this compound involves the inhibition of specific enzymes and receptors related to cell proliferation and survival pathways. It likely disrupts metabolic processes essential for cancer cell growth, making it a candidate for further therapeutic exploration.

Case Studies and Research Findings

Several studies have reported on the synthesis and biological evaluation of pyrazole derivatives:

  • Synthesis and Evaluation : A study synthesized multiple pyrazole derivatives, including this compound, assessing their anticancer properties through MTT assays against various cancer cells .
  • Comparative Analysis : Another research highlighted that compounds with electron-donating groups showed enhanced cytotoxicity compared to those with electron-withdrawing groups, indicating the importance of substituents in modulating biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-bromophenyl)-1-ethyl-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves a multi-step process:

Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under acidic conditions .

Carboxamide coupling : Reaction of the pyrazole intermediate with 4-bromoaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF .

  • Critical parameters : Microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) enhances reaction efficiency compared to conventional heating .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Key techniques :

  • NMR spectroscopy : 1H^1H/13C^{13}C NMR to confirm substitution patterns (e.g., bromophenyl protons at δ 7.3–7.6 ppm, pyrazole C=O at ~165 ppm) .
  • LCMS/HRMS : Validates molecular weight (e.g., [M+H]+^+ at m/z ~348.05 for C12H12BrN3O_{12}H_{12}BrN_3O) .
  • X-ray crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding with amide groups) .

Advanced Research Questions

Q. What is the impact of the 4-bromophenyl substituent on biological activity compared to halogenated analogs (e.g., F, Cl)?

  • Structure-activity relationship (SAR) :

  • The bromine atom increases lipophilicity (logP ~3.2) and enhances target binding via halogen bonding, as observed in enzyme inhibition assays (e.g., IC50_{50} < 1 µM for carbonic anhydrase IX) .
  • Comparative studies with fluorophenyl analogs show reduced metabolic stability but higher solubility .
    • Experimental design : Use isothermal titration calorimetry (ITC) to quantify halogen-bonding affinity with protein targets .

Q. How do researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?

  • Case study :

  • Anticancer activity : Apoptosis induction via caspase-3 activation in MCF-7 cells (EC50_{50} = 8.2 µM) .
  • Anti-inflammatory activity : COX-2 inhibition (IC50_{50} = 12 µM) in RAW 264.7 macrophages .
    • Resolution : Context-dependent activity may arise from cell-specific signaling pathways. Validate via knockout models (e.g., CRISPR-Cas9 for COX-2) and dose-response assays .

Q. What computational strategies are used to predict binding modes and optimize derivatives?

  • Methods :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., EGFR kinase) .
  • QSAR modeling : Hammett constants for substituent effects on electronic properties (σm_m = 0.39 for Br) .
    • Validation : Compare docking scores with experimental IC50_{50} values (R2^2 > 0.85 in validated models) .

Methodological Recommendations

  • Synthetic optimization : Use microwave reactors (e.g., 100 W, 120°C) to reduce reaction times by 40% .
  • Analytical rigor : Pair HPLC purity checks (>98%) with thermal stability assays (TGA/DSC) to ensure batch consistency .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate selectivity via off-target profiling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-bromophenyl)-1-ethyl-1H-pyrazole-5-carboxamide

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